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molecular formula C8H10N2 B078990 1,2,3,4-Tetrahydro-1,8-naphthyridine CAS No. 13623-87-5

1,2,3,4-Tetrahydro-1,8-naphthyridine

Cat. No. B078990
M. Wt: 134.18 g/mol
InChI Key: ZCZVGQCBSJLDDS-UHFFFAOYSA-N
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Patent
US06262268B1

Procedure details

The final step in the process of the present invention is the cyclization of compound (II) to elaborate the final product (I). This intramolecular transformation is efficiently carried out by an optimized Chichibabin-type reaction (for a discussion of Chichibabin aminations, see H. Vorbrüggen, Adv. Heterocyclic Chem., 49, 1990, 117-192). Intramolecular nucleophilic cyclizations of 3-substituted pyridylalkylamines have previously been described. Thus, treatment of 3-(3-pyridyl)propylamine with two equivalents of sodium in boiling toluene afforded 1,2,3,4-tetrahydro-[1,8]-naphthyridine in 30% yield (E. M. Hawes and H. L. Davis, J. Heterocyclic Chem., 1973, 39-42). 1,2,3,4-Tetrahydro-3-phenyl-[1,8]-naphthyridine has been similarly prepared in 54% yield (E. M. Hawes and D. G. Wibberley, J. Chem. Soc. (C), 1966, 315-321). The substrate for the Chichibabin-reaction of the present invention has two nucleophilic amino groups presenting complicating issues of regioselectivity and intramolecular vs. intermolecular reactivity.
[Compound]
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
final product ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-substituted pyridylalkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][NH2:10])[CH:2]=1.[Na]>C1(C)C=CC=CC=1>[NH:1]1[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][N:10]=2)[CH2:4][CH2:5][CH2:6]1 |^1:10|

Inputs

Step One
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
final product ( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
3-substituted pyridylalkylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CCCN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This intramolecular transformation is efficiently carried out by an optimized Chichibabin-type reaction (for a discussion of Chichibabin aminations

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2=CC=CN=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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